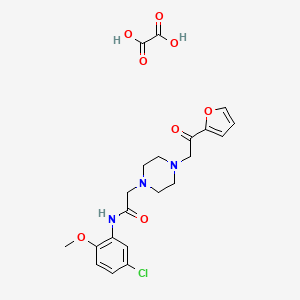

![molecular formula C19H18N2O2S B2937626 (E)-4-乙酰基-N-(3-乙基-6-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺 CAS No. 865544-58-7](/img/structure/B2937626.png)

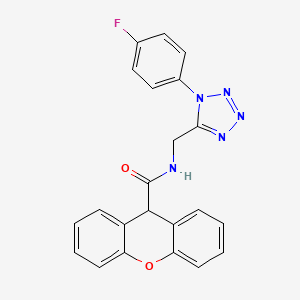

(E)-4-乙酰基-N-(3-乙基-6-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, a novel synthesis of certain derivatives involved a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in aqueous solvent .科学研究应用

抗癌活性

苯并噻唑衍生物,包括与 “(E)-4-乙酰基-N-(3-乙基-6-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺”相似的化合物,已因其抗癌特性而受到研究。研究表明,这些化合物对各种癌细胞系表现出中等至优异的抗癌活性,包括乳腺癌、肺癌、结肠癌和卵巢癌细胞系。这种活性的机制可能涉及与对癌细胞存活和增殖至关重要的细胞靶标的相互作用。例如,Ravinaik 等人(2021 年) 合成了和评估了一系列苯并噻唑衍生物的抗癌活性,与参考药物相比显示出有希望的结果。

镇痛活性

苯并噻唑衍生物的镇痛(止痛)特性也引起了极大的兴趣。与 “(E)-4-乙酰基-N-(3-乙基-6-甲基苯并[d]噻唑-2(3H)-亚甲基)苯甲酰胺”结构相关的化合物已被合成并测试其缓解疼痛的能力。这些研究表明在开发新的疼痛管理解决方案中具有潜在应用。例如,Saad 等人(2011 年) 进行的研究探讨了带有喹唑啉部分的新型吡唑和三唑的合成和镇痛活性,表明了这些化合物的镇痛潜力。

抗菌活性

苯并噻唑衍生物因其对一系列病原微生物的抗菌活性而受到探索。这一研究途径对于解决日益严重的抗生素耐药性问题至关重要。研究表明,这些化合物可以作为开发具有新作用机制的新型抗菌剂的基础。例如,Narayana 等人(2004 年) 的一项研究重点是合成新的噻唑基苯甲酰胺作为潜在的抗真菌剂,展示了苯并噻唑衍生物的抗菌研究应用。

作用机制

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the production of prostaglandins from arachidonic acid. This disruption can lead to a decrease in inflammation and pain, as prostaglandins are responsible for these symptoms.

Result of Action

The molecular and cellular effects of the compound’s action result in a decrease in inflammation. By inhibiting the activity of COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This leads to a reduction in the symptoms of inflammation, such as redness, swelling, and pain.

安全和危害

未来方向

The development of new selective fluorogenic probes for monitoring cellular components of healthy and infected cells may help to determine the mechanism of the pathogenesis of new pathogens in living cells . Benzothiazole derivatives, due to their diverse biological activities, continue to be an area of interest in drug discovery and development .

属性

IUPAC Name |

4-acetyl-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-4-21-16-10-5-12(2)11-17(16)24-19(21)20-18(23)15-8-6-14(7-9-15)13(3)22/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPLGHCSJWNPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

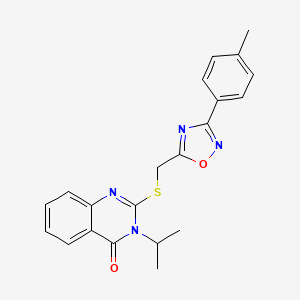

![3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2937543.png)

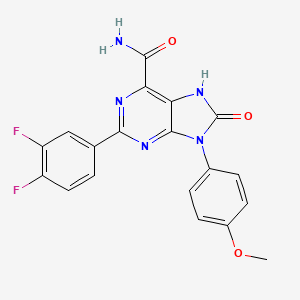

![1-(4-fluorophenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2937544.png)

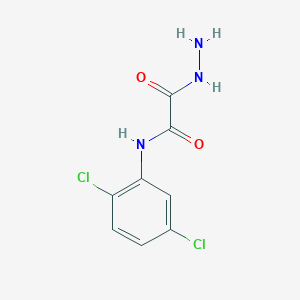

![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)

![N-(3-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2937557.png)

![N-(3-methoxybenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2937562.png)

![N-[4-(propan-2-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B2937566.png)